molecular formula C8H15ClN2OS2 B1520266 4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride CAS No. 1251924-22-7

4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride

Cat. No.: B1520266
CAS No.: 1251924-22-7
M. Wt: 254.8 g/mol
InChI Key: WLMIENXWVVOMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride is a chemical compound with the molecular formula C8H15ClN2OS2 and a molecular weight of 254.8 g/mol . This compound is characterized by the presence of a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidine ring can be modified by different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine derivatives .

Mechanism of Action

Properties

IUPAC Name

1,3-thiazolidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS2.ClH/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMIENXWVVOMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2CSCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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